molecular formula C15H16F3NO2 B2986442 5,5-Dimethyl-3-((4-(trifluoromethoxy)phenyl)amino)cyclohex-2-EN-1-one CAS No. 1023590-22-8

5,5-Dimethyl-3-((4-(trifluoromethoxy)phenyl)amino)cyclohex-2-EN-1-one

Cat. No.: B2986442
CAS No.: 1023590-22-8
M. Wt: 299.293
InChI Key: RGMNYOSFPWUYDC-UHFFFAOYSA-N
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Description

5,5-Dimethyl-3-((4-(trifluoromethoxy)phenyl)amino)cyclohex-2-EN-1-one is a complex organic compound with the molecular formula C15H16F3NO2 This compound is known for its unique chemical structure, which includes a cyclohexene ring substituted with a trifluoromethoxyphenyl group and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-3-((4-(trifluoromethoxy)phenyl)amino)cyclohex-2-EN-1-one typically involves the reaction of 4-(trifluoromethoxy)aniline with a suitable cyclohexenone derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as methanesulfonic acid, and under reflux conditions in a solvent like methanol .

Industrial Production Methods

Industrial production of this compound may involve bulk synthesis techniques, where the reactants are combined in large reactors under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-3-((4-(trifluoromethoxy)phenyl)amino)cyclohex-2-EN-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

5,5-Dimethyl-3-((4-(trifluoromethoxy)phenyl)amino)cyclohex-2-EN-1-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-3-((4-(trifluoromethoxy)phenyl)amino)cyclohex-2-EN-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 5,5-Dimethyl-3-((4-methoxyphenyl)amino)cyclohex-2-EN-1-one
  • 5,5-Dimethyl-3-((4-fluorophenyl)amino)cyclohex-2-EN-1-one

Uniqueness

Compared to similar compounds, 5,5-Dimethyl-3-((4-(trifluoromethoxy)phenyl)amino)cyclohex-2-EN-1-one is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications where these properties are advantageous, such as in the design of pharmaceuticals and advanced materials .

Properties

IUPAC Name

5,5-dimethyl-3-[4-(trifluoromethoxy)anilino]cyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3NO2/c1-14(2)8-11(7-12(20)9-14)19-10-3-5-13(6-4-10)21-15(16,17)18/h3-7,19H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGMNYOSFPWUYDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=CC(=O)C1)NC2=CC=C(C=C2)OC(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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